2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide
Description
2-(Cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylthio moiety at the C2 position and a 2-(thiophen-3-yl)benzyl group attached to the acetamide nitrogen. This compound is of interest due to its structural complexity, which combines sulfur-containing heterocycles (thiophene and cyclopentylthio) with a benzyl backbone.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(13-22-16-6-2-3-7-16)19-11-14-5-1-4-8-17(14)15-9-10-21-12-15/h1,4-5,8-10,12,16H,2-3,6-7,11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYZNOCXDFAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Introduction of the thiophen-3-yl benzyl group: This step involves the coupling of a thiophen-3-yl benzyl halide with an appropriate nucleophile.
Formation of the acetamide backbone: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-(thiophen-3-yl)benzyl)acetamide would depend on its specific application. For example, if the compound is being investigated for its therapeutic properties, its mechanism of action may involve interaction with specific molecular targets such as enzymes, receptors, or signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Crystallographic and Intermolecular Interactions
Crystal structures of analogs reveal stabilizing interactions:
- N–H⋯N Hydrogen Bonding : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , N–H⋯N bonds form 1-D chains (). The target compound’s benzyl and thiophene groups may facilitate π-π stacking or S⋯S interactions, absent in halogenated analogs.
- Torsional Angles : The dichlorophenyl-thiazol dihedral angle (79.7° in ) suggests conformational flexibility, whereas the target’s rigid benzyl-thiophene system may restrict rotation, influencing binding specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
